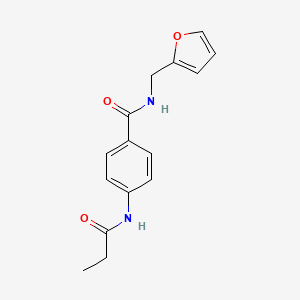![molecular formula C18H20N4S B5775028 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine, also known as TPT, is a chemical compound that has been widely studied for its potential applications in scientific research. TPT belongs to the class of thienopyrimidine compounds, which have been shown to possess a variety of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. This compound has been shown to bind to the enzyme thymidylate synthase, which is involved in the synthesis of DNA. By inhibiting this enzyme, this compound may prevent cancer cells from replicating and dividing, leading to their death.
Biochemical and Physiological Effects
In addition to its potential anticancer effects, this compound has also been shown to possess other biochemical and physiological effects. This compound has been shown to inhibit the replication of the human immunodeficiency virus (HIV), suggesting that it may have potential as an antiviral agent. This compound has also been shown to possess anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine for lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of different cancer cell lines, making it a useful tool for researchers studying cancer biology. Additionally, this compound has been shown to have a relatively low toxicity profile, which may make it a safer alternative to other anticancer drugs.
However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound is not very soluble in water, which may make it difficult to administer in certain experimental settings. Additionally, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine. One area of research could be to further explore the anticancer mechanisms of this compound, including its effects on thymidylate synthase and other enzymes involved in DNA synthesis. Another potential area of research could be to investigate the potential antiviral effects of this compound, particularly against other viral pathogens beyond HIV. Additionally, researchers could explore the potential of this compound as an anti-inflammatory agent, either alone or in combination with other anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophene with ethyl acetoacetate to form 2-ethylthio-4H-thieno[2,3-d]pyrimidin-4-one. This compound is then reacted with phenylhydrazine to form 6-ethyl-4-phenylthieno[2,3-d]pyrimidine-2,7-dione, which is subsequently reacted with piperazine to yield the final product, this compound.
Aplicaciones Científicas De Investigación
6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer biology. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer therapeutic.
Propiedades
IUPAC Name |
6-ethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-2-15-12-16-17(19-13-20-18(16)23-15)22-10-8-21(9-11-22)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJQQYHYZBUQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(2,2-diphenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774952.png)
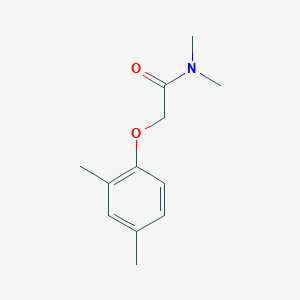
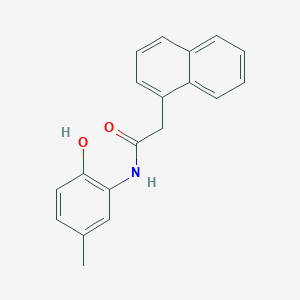
![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)
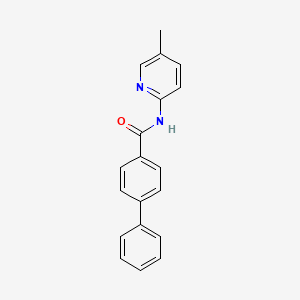
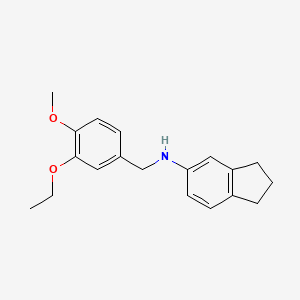
![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
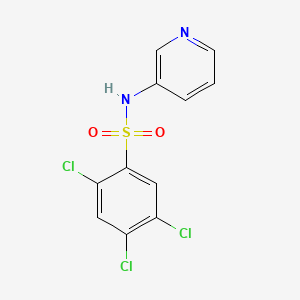
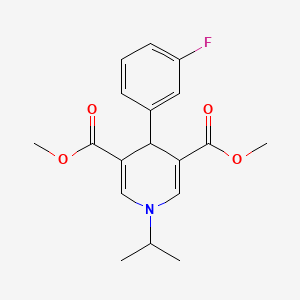
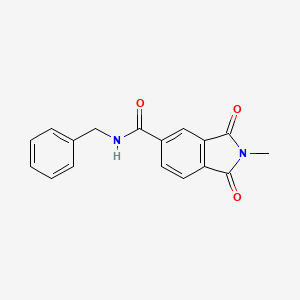
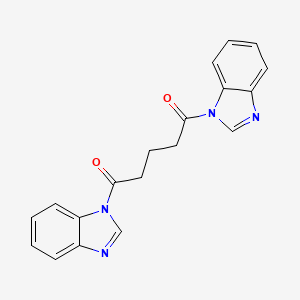
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
